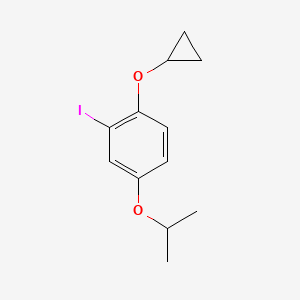
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid is a fluorinated pyridine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring, followed by carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 2-(Difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine-5-carboxylic acid
- 2-Fluoro-3-methyl-pyridine-5-carboxylic acid
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H4F5NO2 |
|---|---|
分子量 |
241.11 g/mol |
IUPAC名 |
6-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F5NO2/c9-6(10)5-1-4(8(11,12)13)3(2-14-5)7(15)16/h1-2,6H,(H,15,16) |
InChIキー |
FBWSHSIYPUYWRI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C(F)F)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)

